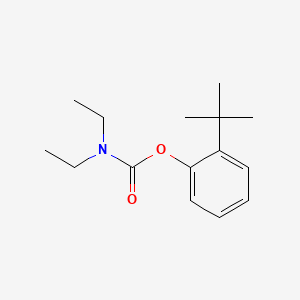

Phenol, o-tert-butyl-, diethylcarbamate

Description

Properties

CAS No. |

28460-08-4 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

(2-tert-butylphenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)18-13-11-9-8-10-12(13)15(3,4)5/h8-11H,6-7H2,1-5H3 |

InChI Key |

ILLWWCPTMOEPDC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC=C1C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Using Phosphorus Pentoxide

Phosphorus pentoxide (P₂O₅) has emerged as an eco-friendly catalyst for the alkylation of phenol with tert-butanol (TBA). As detailed in patent WO2018073835A1, this method achieves moderate yields of o-tert-butylphenol alongside para and di-substituted byproducts.

Reaction Conditions and Performance

- Catalyst Loading : 1–6% w/w (relative to phenol).

- Molar Ratio (Phenol:TBA) : 1:1 to 1:4.

- Temperature : 80–230°C.

- Duration : 6–8 hours.

In Example 1 of the patent, a reaction at 230°C for 6 hours with a 1:2 phenol:TBA ratio and 2% P₂O₅ yielded 26.34% o-tert-butylphenol, 32.34% p-tert-butylphenol, and 15.49% 2,4-di-tert-butylphenol. The selectivity for o-tert-butylphenol remains limited (26–40%), necessitating separation via vacuum distillation or extraction.

Mechanistic Insights

P₂O₅ acts as a Lewis acid, polarizing the tert-butanol to generate a tert-butyl carbocation. Steric hindrance favors para substitution, but higher temperatures (≥200°C) promote kinetic control, slightly enhancing ortho selectivity.

Analytical Validation and Quality Control

Both patents emphasize gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy for product characterization.

GC-MS Data (Source 1)

- Column : HP-5 non-polar (30 m × 0.25 mm).

- Detection : 2-tert-butylphenol confirmed by retention time and mass fragmentation.

¹H NMR (Source 1)

Industrial Scalability and Environmental Impact

The P₂O₅-catalyzed method offers advantages in catalyst recyclability, with phosphoric acid (reaction byproduct) separable via aqueous extraction. Conversely, silica-alumina catalysts require high-temperature calcination (500–800°C) for reactivation, increasing energy costs.

Chemical Reactions Analysis

Types of Reactions

Phenol, o-tert-butyl-, diethylcarbamate can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenol derivatives.

Substitution: Substituted phenol derivatives with various functional groups.

Scientific Research Applications

Phenol, o-tert-butyl-, diethylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for phenols.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, o-tert-butyl-, diethylcarbamate involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and interact with active sites of enzymes, while the tert-butyl and diethylcarbamate groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and enzyme activity, leading to various effects.

Comparison with Similar Compounds

Structural Analogues

Key Structural Differences :

- BHA/BHT : Lack the carbamate group but share tert-butyl substitution. BHA has a methoxy group, while BHT has dual tert-butyl groups. Both are antioxidants with distinct effects on hepatic detox enzymes (e.g., BHT elevates epoxide hydrolase more than BHA) .

- OTBP : Simpler structure without the carbamate group; used in polymer synthesis.

- 2-Hydroxyphenyl diethylcarbamate : Lacks the tert-butyl group, making it less sterically hindered and more reactive in oxidation reactions .

Key Differences :

- Carbamate-containing compounds (e.g., this compound) often require coupling reactions (e.g., Suzuki-Miyaura) or carbamoylation steps .

- BHA/BHT rely on electrophilic substitution or alkylation.

Key Differences :

- The diethylcarbamate group in this compound may confer selective enzyme binding, whereas BHA/BHT primarily modulate detox pathways.

- Steric hindrance from the o-tert-butyl group may reduce hydrolysis rates compared to unsubstituted carbamates .

Stability and Reactivity

- Hydrolysis Resistance: The o-tert-butyl group in this compound likely slows hydrolysis of the carbamate group compared to para-substituted analogs (e.g., 2-hydroxyphenyl diethylcarbamate) .

- Thermal Stability: BHT is highly stable in fats/oils due to dual tert-butyl groups; this compound may decompose at high temperatures due to the carbamate moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.